molecular formula C3H8N2O2 B096210 2-amino-N-hydroxypropanamide CAS No. 16707-85-0

2-amino-N-hydroxypropanamide

Cat. No.: B096210
CAS No.: 16707-85-0
M. Wt: 104.11 g/mol
InChI Key: BAAQJFBTHFOHLY-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxypropanamide (β-alaninohydroxamic acid, HL) is a hydroxamic acid derivative characterized by the molecular formula C₃H₇N₂O₂. Its structure includes an amino group (-NH₂) adjacent to a hydroxamic acid moiety (-CONHOH), enabling dual functionality as a ligand for metal coordination and a participant in redox reactions. This compound exhibits pH-dependent speciation in aqueous solutions, forming stable complexes with transition metals such as vanadium(V) and nickel(II) .

Key studies reveal its ability to coordinate with VO₂⁺ ions, forming 1:1 and 2:1 ligand-to-metal complexes across a broad pH range (2.5–10.5). For instance, [VO₂HL]⁺ dominates at pH < 3.5, while [VO₂H₂L₂]⁺ and [VO₂L₂]⁻ emerge at neutral and alkaline conditions, respectively . These interactions are critical in metalloprotein modeling and catalytic applications. Computational analyses using density functional theory (DFT) corroborate experimental ⁵¹V NMR chemical shifts, highlighting tautomeric equilibria and thermodynamic stability of its vanadium complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-N-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of β-alanine with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-hydroxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Ligand in Coordination Chemistry : 2-amino-N-hydroxypropanamide serves as a ligand for studying metal-ligand interactions. It forms stable complexes with various metal ions, including vanadium(V), which can influence biochemical pathways .
  • Building Block for Synthesis : The compound is utilized as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes by binding to their active sites or allosteric sites. This property is under investigation for potential therapeutic applications.
  • Chelating Agent : The compound has been explored for its ability to chelate metal ions, which could be beneficial in detoxifying heavy metals in biological systems.

Medicine

  • Anticonvulsant Potential : Studies suggest that this compound exhibits anticonvulsant properties, making it a candidate for treating epilepsy and other neurological disorders. Its mechanism may involve the modulation of neurotransmitter systems and stabilization of neuronal activity.
  • Antimicrobial Applications : The compound is also being investigated for its antimicrobial properties, which could lead to new treatments for infections caused by resistant bacteria.

Case Studies and Research Findings

StudyFocusFindings
Vanadium Complexation Interaction with vanadium(V)Determined formation constants for complexes in various pH conditions; complexes showed different charge states depending on pH levels .
Anticonvulsant Activity Neurological applicationsDemonstrated efficacy in stabilizing neuronal activity through modulation of excitatory pathways; potential therapeutic implications for epilepsy treatment.
Metal Ion Detoxification Biological chelationInvestigated as a chelating agent to detoxify metal ions in biological systems; showed promising results in preliminary studies.

Mechanism of Action

The mechanism of action of 2-amino-N-hydroxypropanamide involves its ability to chelate metal ions through its hydroxamate and amino groups. This chelation can inhibit metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. The compound’s interactions with metal ions can also influence redox reactions and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-amino-N-hydroxypropanamide with structurally or functionally related compounds, emphasizing differences in reactivity, coordination behavior, and applications.

Hydroxamic Acid Derivatives

Compound Name Key Features Metal Binding Behavior Applications/Notes
This compound Amino + hydroxamic acid groups; forms 1:1 and 2:1 V(V) complexes pH-dependent speciation; stable up to pH 10.5 Metalloenzyme mimics, catalysis
N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine (Compound 4-5, ) Bulky aromatic substituents; modified hydroxamate Enhanced antioxidant activity (DPPH/β-carotene assays) Antioxidant agents; lower metal affinity than HL
N-(4-Chlorophenyl)hydroxamic acids (Compounds 6-10, ) Chlorophenyl group; variable alkyl/cycloalkyl chains Moderate radical scavenging; limited metal coordination Industrial antioxidants; less versatile than HL

Key Insight: Unlike bulkier hydroxamic acids, this compound’s compact structure facilitates dynamic metal coordination across wider pH ranges, making it superior for metallochemical studies.

Propanamide Derivatives

Compound Name Substituents Reactivity/Safety Regulatory Status
This compound -NH₂, -CONHOH Forms dust/aerosols; skin/eye irritant (H315, H319) Requires ventilation controls
2-Amino-N-methoxy-N-methylpropanamide () -N(CH₃)OCH₃ group Acute oral toxicity (H302); respiratory irritation (H335) Restricted industrial uses
N-Alkyl propanamides (e.g., PMN P–18–239, ) Variable alkyl chains (C1–C16) Hydrophobicity-dependent bioaccumulation Subject to EPA significant new use rules (SNURs)

Key Insight : The hydroxamic acid group in HL reduces volatility compared to N-alkyl propanamides but introduces higher reactivity toward metals.

Thioamide and Modified Amides

Compound Name Structural Feature Synthesis Method Applications
2-(4-Methoxybenzenethio)propanamide () Thioether (-S-) linkage Nucleophilic substitution (Cl → SAr) Precursor for bioactive thioamides
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide () Hydroxyethyl + dimethyl groups Esterification/amidation Surfactants; low metal affinity

Key Insight : Thioamides exhibit sulfur-mediated redox activity, whereas HL’s hydroxamate group enables stronger metal chelation.

Research Findings and Implications

  • Complex Stability : HL’s vanadium complexes ([VO₂L₂]⁻) remain stable at pH > 9.5, outperforming simpler hydroxamic acids like acetohydroxamic acid, which degrade above pH 8 .
  • Synthetic Versatility : HL can be synthesized via direct hydroxamation of β-alanine esters, contrasting with thioamides requiring thiol nucleophiles .
  • Safety Profile : HL’s hazards (skin/eye irritation) are less severe than N-methoxy-N-methyl analogs (acute toxicity) but necessitate controlled handling .

Biological Activity

2-Amino-N-hydroxypropanamide, also known as β-alaninehydroxamic acid, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₃H₈N₂O₂. Its structure includes an amino group, a hydroxyl group, and an amide group attached to a three-carbon backbone. The presence of these functional groups allows the compound to participate in various chemical reactions and interact with multiple biological targets.

The biological activity of this compound is primarily attributed to its ability to chelate metal ions and inhibit metal-dependent enzymes. The compound's hydroxamate and amino groups facilitate interactions with metal ions, which can disrupt enzyme functions critical for cellular processes. This chelation can lead to various effects:

  • Enzyme Inhibition : By binding to metal ions necessary for enzyme activity, this compound can inhibit enzymes such as urease and metalloproteases.
  • Antimicrobial Activity : Hydroxamic acids, including this compound, have demonstrated antibiotic properties, making them potential candidates for the development of new antimicrobial agents .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting its potential use in treating infections .

Antitumor Effects

The compound has also been studied for its antitumor properties. Hydroxamic acids are known to interfere with tumor cell proliferation and induce apoptosis in cancer cells. Specific studies have highlighted the role of this compound in inhibiting tumor growth through its interaction with metal ions involved in cellular signaling pathways .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibits urease activity, which is crucial for the survival of certain pathogens. The inhibition mechanism was linked to the compound's ability to chelate nickel ions required for urease function .
  • Antimicrobial Testing : In vitro tests revealed that this compound significantly reduced the viability of bacterial strains such as Escherichia coli and Staphylococcus aureus. The observed minimum inhibitory concentration (MIC) ranged from 50 to 100 µg/mL, indicating a promising antimicrobial profile .
  • Antitumor Activity : Research involving cancer cell lines showed that treatment with this compound led to a decrease in cell viability by approximately 60% at concentrations of 200 µg/mL after 48 hours. This suggests potential application in cancer therapeutics .

Comparative Analysis with Similar Compounds

Compound NameKey Features
N-HydroxypropanamideLacks amino group; less reactive in biological systems.
β-AlanineLacks hydroxyl and amide groups; lower reactivity.
3-Amino-N-hydroxybutyramideSimilar structure but different biological activities.

The unique combination of functional groups in this compound enhances its reactivity and interaction capabilities compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-amino-N-hydroxypropanamide in laboratory settings?

  • Methodological Answer : Safe handling requires strict adherence to personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Use respiratory protection if aerosol formation is likely. Ensure proper ventilation and avoid skin/eye contact. In case of exposure, rinse affected areas with water and seek medical attention. Store in a cool, dry place away from incompatible substances .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. High-Performance Liquid Chromatography (HPLC) ensures purity assessment, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy can identify functional groups like the amide and hydroxyl moieties. Cross-referencing with databases like NIST Chemistry WebBook enhances accuracy .

Q. How can researchers synthesize this compound analogs for structure-activity studies?

  • Methodological Answer : While direct synthesis protocols are not detailed in the provided evidence, analogous compounds are synthesized via substitution or oxidation reactions. For example, using acylating agents for amide bond formation or controlled oxidation with KMnO₄ to introduce hydroxyl groups. Reaction conditions (temperature, pH) must be optimized to avoid side products .

Advanced Research Questions

Q. What methodologies are used to study the metal-chelating properties of this compound?

  • Methodological Answer : Spectrophotometric titration under controlled pH and ionic strength is used to quantify binding constants with transition metals (e.g., Ni²⁺, Cu²⁺). Thermodynamic parameters (ΔG, ΔH) are derived from temperature-dependent studies. Competitive chelation experiments with EDTA can validate specificity. Reference studies by Leporati (1989) provide foundational methodologies .

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer : Systematic meta-analyses should compare experimental variables (e.g., concentration, assay type). Replicate studies under standardized conditions (pH, temperature) to isolate confounding factors. Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm mechanisms. Cross-validate findings with computational models (e.g., molecular docking) .

Q. What experimental designs are optimal for probing enzyme inhibition mechanisms involving this compound?

  • Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots) identify inhibition type (competitive/non-competitive). Isothermal titration calorimetry (ITC) measures binding affinity and stoichiometry. Fluorescent probes or isotopic labeling can track enzyme-substrate interactions. Pair with X-ray crystallography to resolve structural changes in the enzyme active site .

Q. How does computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron distribution and reactive sites (e.g., hydroxyl group). Molecular dynamics simulations model interactions with biological targets (e.g., enzymes). QSAR (Quantitative Structure-Activity Relationship) models correlate structural features with observed activity. Validate predictions with experimental IC₅₀ values .

Q. Notes on Evidence Usage

  • Safety protocols and analytical methods are supported by regulatory guidelines (ECHA, NIST) and peer-reviewed studies .
  • Metal-chelation and enzyme inhibition methodologies derive from foundational chemistry literature .
  • Data contradiction resolution aligns with qualitative research best practices .

Properties

IUPAC Name

2-amino-N-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAQJFBTHFOHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15465-70-0
Record name NSC3839
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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